Phanginin A

Catalog No.
S15747460
CAS No.
M.F
C21H28O5
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phanginin A

Product Name

Phanginin A

IUPAC Name

methyl (1S,2S,9R,10S,13R,14R,17R)-17-hydroxy-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate

Molecular Formula

C21H28O5

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C21H28O5/c1-12-13-4-5-17-20(18(22)24-2)7-3-8-21(17,19(23)26-11-20)15(13)10-16-14(12)6-9-25-16/h6,9,12-13,15,17,19,23H,3-5,7-8,10-11H2,1-2H3/t12-,13+,15+,17+,19-,20+,21+/m1/s1

InChI Key

FBOCRPKLWNKMFW-YCBSRJOKSA-N

Canonical SMILES

CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)O)C(=O)OC

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@H]3[C@@]4(CCC[C@@]3([C@H]2CC5=C1C=CO5)[C@@H](OC4)O)C(=O)OC

methyl (1S,2S,9R,10S,13R,14R,17R)-17-hydroxy-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate is a natural product found in Biancaea sappan with data available.

Phanginin A is a natural compound derived from the plant Phangin (also known as Pangium edule), belonging to the family of Flacourtiaceae. This compound has garnered attention due to its unique chemical structure and potential biological activities. Phanginin A is characterized by its ability to interact with various biological pathways, particularly those involved in glucose metabolism and signaling pathways related to insulin sensitivity. Its molecular structure includes multiple functional groups that contribute to its reactivity and bioactivity.

That are critical for its biological activity. Notably, it has been shown to activate Salt-Inducible Kinase 1 (SIK1), which plays a significant role in regulating gluconeogenesis in the liver. The mechanism involves the phosphorylation of SIK1, leading to increased activity of Phosphodiesterase 4 (PDE4) and subsequent inhibition of the cyclic Adenosine Monophosphate (cAMP)/Protein Kinase A (PKA)/cAMP Response Element-Binding Protein (CREB) pathway . This cascade ultimately results in reduced gluconeogenesis, highlighting the compound's potential therapeutic applications in metabolic disorders such as type 2 diabetes.

Phanginin A exhibits significant biological activity, particularly in modulating glucose metabolism. Research indicates that it effectively inhibits gluconeogenesis in primary mouse hepatocytes, demonstrating its potential as a therapeutic agent for managing blood glucose levels . Additionally, studies have shown that long-term treatment with Phanginin A improves glucose tolerance and reduces dyslipidemia in ob/ob mice, underscoring its potential benefits for metabolic health .

The synthesis of Phanginin A involves several steps, typically starting from crude extracts of Pangium edule. The extraction process often includes partitioning with organic solvents such as ethyl acetate, followed by chromatographic techniques to purify the compound. For instance, one method describes the use of silica gel column chromatography and medium-pressure preparative liquid chromatography to isolate Phanginin A from other fractions, achieving high purity levels through recrystallization from methanol .

Phanginin A's primary applications lie in the field of pharmacology, particularly for developing treatments for metabolic disorders like type 2 diabetes. Its ability to modulate key metabolic pathways makes it a candidate for further research into anti-diabetic therapies. Additionally, due to its unique chemical properties, it may have applications in other areas such as nutraceuticals and functional foods aimed at improving metabolic health.

Interaction studies on Phanginin A have focused on its effects on various signaling pathways involved in glucose metabolism. The activation of SIK1 by Phanginin A leads to increased PDE4 activity, which subsequently inhibits cAMP accumulation and reduces gluconeogenesis . These interactions suggest that Phanginin A could influence other metabolic processes and pathways beyond glucose regulation, warranting further investigation into its broader biological effects.

Phanginin A shares structural and functional similarities with several other natural compounds known for their biological activities. Below is a comparison with similar compounds:

Compound NameOriginKey ActivityUnique Features
BerberineVarious plantsAntidiabetic effectsActivates AMP-activated protein kinase (AMPK)
CurcuminTurmericAnti-inflammatory and antioxidantModulates multiple signaling pathways
ResveratrolGrapesCardioprotective and anti-diabeticKnown for its effects on sirtuins
QuercetinFruits and vegetablesAntioxidant and anti-inflammatoryInhibits various enzymes involved in inflammation

Phanginin A stands out due to its specific mechanism of action involving SIK1 activation and its targeted impact on gluconeogenesis, differentiating it from these other compounds which may act through different pathways or mechanisms.

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

360.19367399 g/mol

Monoisotopic Mass

360.19367399 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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